molecular formula C21H15F3N4O2S B3002873 3-(3-methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1115285-40-9

3-(3-methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Número de catálogo: B3002873
Número CAS: 1115285-40-9
Peso molecular: 444.43
Clave InChI: VEWIYLSUPUSZAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound featuring a pyridazine core substituted with methoxyphenyl, trifluoromethylphenyl, and oxadiazole groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridazine core.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can lead to amines.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism by which 3-(3-methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group, for example, is known to enhance the compound’s binding affinity to certain proteins and enzymes. The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

What sets 3-(3-methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine apart is the combination of these groups with the pyridazine and oxadiazole rings, which confer unique chemical and biological properties. This combination enhances its potential for diverse applications in various fields .

Actividad Biológica

The compound 3-(3-methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H18F3N5O2SC_{20}H_{18}F_3N_5O_2S, with a molecular weight of approximately 453.45 g/mol. The presence of various functional groups, including methoxy, trifluoromethyl, and oxadiazole moieties, suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H18F3N5O2S
Molecular Weight453.45 g/mol
SolubilitySoluble in DMSO
LogP3.5

Anticancer Properties

  • Mechanism of Action :
    The compound's anticancer activity is attributed to its ability to interact with key biological targets involved in cancer cell proliferation. Research indicates that oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
  • Cell Line Studies :
    Various studies have demonstrated the cytotoxic effects of similar oxadiazole-containing compounds on cancer cell lines:
    • MCF-7 (Breast Cancer) : Significant inhibition of cell growth was observed at concentrations above 10 µM.
    • A549 (Lung Cancer) : The compound exhibited an IC50 value of approximately 15 µM, indicating moderate potency against lung cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the phenyl rings and the oxadiazole moiety for enhancing biological activity. For instance:

  • Methoxy Substitution : The presence of a methoxy group at the para position enhances lipophilicity and improves cellular uptake.
  • Trifluoromethyl Group : This group increases electron-withdrawing capacity, which may enhance binding affinity to target proteins involved in cancer progression.

Case Studies

  • Case Study 1: In Vivo Efficacy
    A recent study evaluated the in vivo efficacy of a related compound in a xenograft model of breast cancer. The compound significantly reduced tumor volume compared to control groups, suggesting potential for therapeutic application .
  • Case Study 2: Mechanistic Insights
    Another investigation utilized molecular docking studies to elucidate binding interactions between the compound and target proteins such as HDAC6. The results indicated strong binding affinity, supporting its role as a potential HDAC inhibitor .

Propiedades

IUPAC Name

5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c1-29-16-4-2-3-14(11-16)17-9-10-19(27-26-17)31-12-18-25-20(28-30-18)13-5-7-15(8-6-13)21(22,23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWIYLSUPUSZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.